ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an acetamido group, and a chloromethylphenyl group
Preparation Methods
The synthesis of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of cyclization reactions involving sulfur-containing precursors.
Introduction of the Acetamido Group: This step involves the acylation of the thiophene ring using acetic anhydride or acetyl chloride under acidic conditions.
Attachment of the Chloromethylphenyl Group: This can be achieved through a nucleophilic substitution reaction where the thiophene ring is reacted with a chloromethylphenyl derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or conductive polymers.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents, which may have varying chemical and biological properties.
Acetamido Compounds: Molecules with acetamido groups that may exhibit different reactivity and applications.
Chloromethylphenyl Derivatives: Compounds with chloromethylphenyl groups that can be used in different chemical reactions and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be tailored for various applications.
Properties
IUPAC Name |
ethyl 2-acetamido-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-5-25-18(24)14-10(3)15(26-17(14)20-11(4)22)16(23)21-12-7-6-9(2)13(19)8-12/h6-8H,5H2,1-4H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUKBBUZBHKKHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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